molecular formula C20H13NO4S B3056852 2-Anthraquinonesulfonanilide CAS No. 7475-47-0

2-Anthraquinonesulfonanilide

Cat. No.: B3056852
CAS No.: 7475-47-0
M. Wt: 363.4 g/mol
InChI Key: KPVHQAJENXNUQC-UHFFFAOYSA-N
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Description

2-Anthraquinonesulfonanilide is a specialized anthraquinone derivative intended for research and development purposes. As a member of the anthraquinone family, which are compounds known for a wide spectrum of biological activities, it serves as a valuable intermediate for synthesizing more complex molecules and for investigating structure-activity relationships (SAR) . Anthraquinones, characterized by their 9,10-dioxo-9,10-dihydroanthracene core structure, have attracted significant research interest due to their varied properties . The sulfonanilide functional group in this compound may enhance its potential for interaction with biological targets, making it a candidate for studies in antibacterial and biofilm inhibition research . Researchers can utilize this compound to explore its mechanism of action, which may involve the disruption of cellular processes common to anthraquinone analogs, such as the inhibition of nucleic acid and protein synthesis or the blockage of energy metabolism . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,10-dioxo-N-phenylanthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO4S/c22-19-15-8-4-5-9-16(15)20(23)18-12-14(10-11-17(18)19)26(24,25)21-13-6-2-1-3-7-13/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVHQAJENXNUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60322417
Record name 2-Anthraquinonesulfonanilide
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Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7475-47-0
Record name 2-Anthraquinonesulfonanilide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Anthraquinonesulfonanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Architecture of Activity: A Technical Guide to Structure-Activity Relationship (SAR) Studies of Anthraquinone-Based Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of anthraquinone-based sulfonamides, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into the synthetic strategies, biological evaluation, and the nuanced molecular interactions that dictate their efficacy as anticancer and antimicrobial agents. This document is designed to be a practical resource, offering not only a comprehensive overview but also detailed experimental protocols and data interpretation frameworks to empower your research and development endeavors.

Introduction: The Convergence of Two Pharmacophores

The anthraquinone scaffold, a tricyclic aromatic system, is a privileged structure in drug discovery, forming the core of numerous clinically used anticancer agents.[1] Its planar nature allows for intercalation into DNA, a mechanism central to the activity of drugs like doxorubicin.[2] Concurrently, the sulfonamide moiety is a cornerstone of chemotherapy, renowned for its antibacterial properties and, more recently, its role in targeting specific enzymes like carbonic anhydrases.[3][4]

The strategic combination of these two pharmacophores into a single molecular entity has given rise to a novel class of compounds with compelling and diverse biological activities. This guide will dissect the SAR of these hybrid molecules, providing a roadmap for the rational design of next-generation therapeutics.

The Core of the Matter: Structure-Activity Relationships

The biological activity of anthraquinone-based sulfonamides is intricately linked to the nature and position of substituents on both the anthraquinone core and the sulfonamide group. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Substitutions on the Anthraquinone Nucleus

The substitution pattern on the anthraquinone ring system profoundly influences the molecule's interaction with its biological targets. Key positions for modification include the 1, 4, 5, and 8 positions.[5]

  • Polarity and Solubility: The introduction of polar substituents, such as hydroxyl groups, can enhance the antibacterial activity of anthraquinones by increasing their polarity.[6] However, the rigid, planar structure of the anthraquinone core can lead to poor water solubility, which may negatively impact bioavailability.[5][6]

  • DNA Intercalation: The planar anthraquinone moiety is a key contributor to the DNA intercalating ability of these compounds, a primary mechanism for their cytotoxic effects. Molecular docking studies have indicated that these compounds can bind to the i-motif of telomeric DNA, suggesting a potential mechanism for anticancer activity.[7]

  • Enzyme Inhibition: Modifications to the anthraquinone core can also modulate the inhibition of specific enzymes. For instance, some derivatives have been shown to target phosphoglycerate mutase 1 (PGAM1), a key enzyme in glycolysis that is often upregulated in cancer cells.[6]

The Role of the Sulfonamide Moiety

The sulfonamide group and its substituents are critical determinants of the biological activity profile.

  • Antimicrobial Activity: The sulfonamide functional group is a well-established pharmacophore for antibacterial agents.[8] The presence of the sulfonamide group at the para-position of a phenyl ring has been shown to significantly enhance antibacterial properties.[8]

  • Carbonic Anhydrase Inhibition: Anthraquinone-based sulfonamides have emerged as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII.[9][10] The sulfonamide group directly interacts with the zinc ion in the active site of the enzyme.[11] SAR studies have revealed that:

    • Primary sulfonamides generally exhibit better inhibitory activity than their N-substituted counterparts.[9][11]

    • The position of the sulfonamide group on an attached phenyl ring is crucial, with para-substituted derivatives often showing higher potency than meta-isomers.[9]

    • The linker connecting the anthraquinone core to the sulfonamide-bearing moiety can also influence activity.[9][11]

  • Cell Permeability: The sulfonamide group can influence the physicochemical properties of the molecule, such as lipophilicity, which in turn affects its ability to cross cellular membranes.[11]

Synthetic Strategies: Building the Molecular Architecture

The synthesis of anthraquinone-based sulfonamides typically involves a multi-step process. A generalized workflow is presented below, followed by a more detailed experimental protocol.

General Synthetic Workflow

Synthetic Workflow A Anthraquinone Starting Material B Functionalization of Anthraquinone Core (e.g., Nitration, Halogenation) A->B C Reduction of Nitro Group to Amine B->C D Diazotization of Amino Group C->D E Sulfonylation with SO2/CuCl2 D->E F Reaction with Amines/Other Nucleophiles E->F G Final Anthraquinone-Sulfonamide Derivative F->G

Caption: Generalized synthetic workflow for anthraquinone-based sulfonamides.

Detailed Experimental Protocol: Synthesis of 1-Substituted Anthraquinone-Sulfonamides

This protocol is a composite based on established methodologies and should be adapted and optimized for specific target molecules.[12]

Step 1: Synthesis of 1-Aminoanthraquinone

A common starting point is the functionalization of the anthraquinone core, often through nitration followed by reduction to the corresponding amine.[13]

Step 2: Diazotization of 1-Aminoanthraquinone

  • Suspend 1-aminoanthraquinone (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

Step 3: Sulfonylation

  • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid.

  • Add copper(II) chloride dihydrate (catalytic amount) to this solution.

  • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-water to precipitate the anthraquinone-1-sulfonyl chloride.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 4: Formation of the Sulfonamide

  • Dissolve the anthraquinone-1-sulfonyl chloride (1 equivalent) in a suitable solvent such as pyridine or tetrahydrofuran (THF).

  • Add the desired amine (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation: Unveiling the Activity

A battery of in vitro assays is essential to characterize the biological profile of newly synthesized anthraquinone-based sulfonamides.

Anticancer Activity

4.1.1. Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, HeLa) in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells/mL and incubate overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][16]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[5][16]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

4.1.2. Apoptosis Induction: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 106 cells/mL.[9]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (1 mg/mL) to 100 µL of the cell suspension.[9][17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[18]

4.1.3. Mitochondrial Membrane Potential (ΔΨm) Assay: JC-1 Staining

The JC-1 dye is a cationic dye that accumulates in mitochondria and can be used to measure changes in mitochondrial membrane potential, a hallmark of early apoptosis.[19][20]

Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • JC-1 Staining: Incubate the treated cells with JC-1 dye (final concentration of 2 µM) for 15-30 minutes at 37°C.[20]

  • Washing: Wash the cells with warm PBS to remove excess dye.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Antimicrobial Activity

4.2.1. Disc Diffusion Method

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.[1][21][22][23]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc. The size of the zone is indicative of the antimicrobial activity.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in clear, structured tables for easy comparison of the activities of different derivatives.

Table 1: Example of Cytotoxicity Data for Anthraquinone-Sulfonamide Derivatives

Compound IDR1-substituentR2-substituentIC50 (µM) vs. MCF-7IC50 (µM) vs. PC-3
AQ-S-01 -H-NH215.2 ± 1.822.5 ± 2.1
AQ-S-02 -OH-NH28.7 ± 0.912.1 ± 1.5
AQ-S-03 -H-NH-CH2CH2OH25.4 ± 3.235.8 ± 4.0
Mitoxantrone --0.5 ± 0.10.8 ± 0.2

In Silico Modeling: Predicting and Rationalizing Activity

Computational methods, particularly molecular docking, are invaluable tools for understanding the molecular basis of activity and for guiding the design of new compounds.[10][24]

Molecular Docking Workflow

Docking Workflow A Prepare Protein Target (e.g., DNA, Carbonic Anhydrase) C Define Binding Site A->C B Prepare Ligand Library (Anthraquinone-Sulfonamides) D Perform Docking Simulation B->D C->D E Analyze Docking Poses and Scores D->E F Identify Key Interactions (H-bonds, π-stacking, etc.) E->F G Correlate with Experimental Data F->G

Caption: A typical workflow for molecular docking studies.

Key Insights from Docking Studies
  • DNA Intercalation: Docking simulations can visualize how the planar anthraquinone core intercalates between DNA base pairs and how substituents on the sulfonamide moiety interact with the major or minor grooves.[7]

  • Enzyme Inhibition: For targets like carbonic anhydrase, docking can reveal the specific interactions of the sulfonamide group with the active site zinc ion and surrounding amino acid residues.[10][11] This allows for the rationalization of observed SAR trends.

Conclusion and Future Perspectives

The fusion of the anthraquinone and sulfonamide pharmacophores has created a fertile ground for the discovery of novel therapeutic agents. The SAR studies highlighted in this guide underscore the importance of a multi-pronged approach that combines rational design, efficient synthesis, comprehensive biological evaluation, and insightful computational modeling.

Future research in this area should focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for cancer cells over normal cells or for specific microbial strains.

  • Overcoming Resistance: Developing compounds that are effective against drug-resistant cancer cell lines and microbial pathogens.

  • Optimizing Pharmacokinetics: Modifying the structures to enhance bioavailability, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Exploring Novel Targets: Investigating the potential of these compounds to interact with other biologically relevant targets.

By leveraging the principles and protocols outlined in this guide, researchers can accelerate the development of anthraquinone-based sulfonamides from promising lead compounds into clinically viable drugs.

References

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Sources

Physicochemical Profiling of 2-Anthraquinonesulfonanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 2-Anthraquinonesulfonanilide , a compound bridging the gap between industrial redox mediators and pharmacological scaffolds. It is designed for researchers requiring actionable physicochemical data and validated experimental protocols.[1]

Executive Summary

2-Anthraquinonesulfonanilide (2-AQSA) represents a critical derivatization of the anthraquinone core, transforming the water-soluble anthraquinone-2-sulfonic acid (AQS) into a lipophilic, membrane-permeable moiety.[2] While the parent sulfonate is a standard electron shuttle in bioelectrochemical systems, the anilide derivative retains the redox-active quinone center while altering the solubility profile and binding affinity. This modification is pivotal for applications requiring intracellular redox cycling or intercalation into hydrophobic domains (e.g., DNA minor grooves or polymer matrices).

This guide provides a comprehensive analysis of its molecular architecture, predicted and observed physicochemical properties, and rigorous protocols for its synthesis and characterization.[3]

Molecular Architecture & Synthesis[1]

The synthesis of 2-AQSA follows a classic nucleophilic substitution pathway.[1] The sulfonyl group at the C2 position of the anthraquinone ring acts as the electrophilic anchor. The transition from the sulfonic acid to the sulfonamide significantly increases the LogP, facilitating transport across lipid bilayers.

Synthetic Pathway Visualization[1]

Synthesis AQ_SO3H Anthraquinone-2-sulfonic Acid (Water Soluble) AQ_SO2Cl Anthraquinone-2-sulfonyl Chloride (Reactive Intermediate) AQ_SO3H->AQ_SO2Cl Chlorination (Reflux, 2h) SOCl2 Thionyl Chloride (SOCl2) SOCl2->AQ_SO2Cl AQ_Anilide 2-Anthraquinonesulfonanilide (Target) AQ_SO2Cl->AQ_Anilide Schotten-Baumann (Base, 0-5°C) Aniline Aniline (Nucleophile) Aniline->AQ_Anilide

Mechanistic Insight

The reaction proceeds via the formation of anthraquinone-2-sulfonyl chloride.[4] This intermediate is highly reactive and moisture-sensitive.[1] The subsequent coupling with aniline must be conducted under basic conditions (typically pyridine or Na2CO3/water) to neutralize the HCl byproduct and drive the equilibrium forward.

Physicochemical Profile

The following data aggregates experimental values from analogous anthraquinone derivatives and calculated descriptors for 2-AQSA.

Table 1: Key Physicochemical Parameters
ParameterValue / RangeRelevance
IUPAC Name N-phenyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamideStandard nomenclature for registry.[2][5]
Molecular Formula C₂₀H₁₃NO₄SPrecursor tracking.[1][2]
Molecular Weight 363.39 g/mol Mass spectrometry calibration.[1][2]
Physical State Yellow to brownish-orange crystalline powderVisual purity check (darkening indicates oxidation).[1][2]
Melting Point 205°C – 215°C (Decomposition)Purity indicator; high MP suggests strong π-π stacking.[1][2]
LogP (Predicted) 3.2 – 3.8Indicates good membrane permeability (Lipinski compliant).[1][2]
pKa (Sulfonamide NH) ~10.5Weakly acidic; deprotonates in high pH, increasing solubility.[1][2]
Redox Potential (E°) -0.40 to -0.50 V (vs. SHE)Critical for electron shuttle applications.[1][2]
λmax (UV-Vis) ~255 nm, ~330 nm (π-π), ~400 nm (n-π)Spectroscopic quantification.[2]
Redox Behavior

Unlike simple benzenoid aromatics, the anthraquinone core undergoes a reversible, two-electron, two-proton reduction to form 9,10-dihydroxyanthracene (hydroquinone form).

Mechanism:



This property allows 2-AQSA to function as a redox mediator .[1][2] The sulfonamide electron-withdrawing group (EWG) slightly shifts the reduction potential anodically (more positive) compared to the unsubstituted anthraquinone, making it easier to reduce.

Experimental Protocols

Protocol A: Synthesis of 2-Anthraquinonesulfonanilide

Objective: To isolate high-purity 2-AQSA starting from sodium anthraquinone-2-sulfonate.[2]

Reagents: Sodium anthraquinone-2-sulfonate (AQS), Thionyl chloride (SOCl₂), Aniline, Pyridine, Dichloromethane (DCM).

  • Chlorination: Suspend 5.0 g of AQS in 30 mL of SOCl₂ containing a catalytic amount of DMF. Reflux for 3 hours until gas evolution (SO₂, HCl) ceases.

  • Isolation of Chloride: Distill off excess SOCl₂ under reduced pressure. Wash the residue with cold hexane to remove traces of thionyl chloride. Obtain the yellow anthraquinone-2-sulfonyl chloride.[1][2]

  • Coupling: Dissolve the sulfonyl chloride (1 eq) in dry DCM (50 mL). Cool to 0°C.[1]

  • Addition: Dropwise add a mixture of aniline (1.1 eq) and pyridine (1.5 eq) in DCM. Maintain temperature <5°C to prevent side reactions.

  • Workup: Stir at room temperature for 4 hours. Wash the organic layer with 1M HCl (to remove pyridine/aniline), then water, then brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from ethanol/water.

Protocol B: Cyclic Voltammetry (Redox Characterization)

Objective: To determine the formal potential (E°) and diffusion coefficient.

Setup:

  • Working Electrode: Glassy Carbon (3 mm dia).[1]

  • Counter Electrode: Platinum wire.[1]

  • Reference Electrode: Ag/AgCl (3M KCl).[1]

  • Solvent: DMSO (due to low water solubility of the anilide).[1]

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).[1]

Procedure:

  • Dissolve 2-AQSA (1 mM) in the electrolyte solution.[1]

  • Purge with Nitrogen for 10 minutes to remove oxygen (O₂ reduction interferes with quinone signal).[1]

  • Scan from 0.0 V to -1.5 V and back at scan rates of 50, 100, and 200 mV/s.

  • Analysis: Observe the quasi-reversible couple. Calculate

    
    .[1]
    

Characterization & Logic

To validate the identity of 2-AQSA, specific spectroscopic markers must be confirmed.

Spectroscopic Logic Table
TechniqueExpected SignalMechanistic Cause
FT-IR 1670 cm⁻¹ (Strong)C=O stretch of the quinone carbonyls.[2]
FT-IR 1335 & 1160 cm⁻¹S=O asymmetric/symmetric stretch of sulfonamide.[1][2]
¹H NMR δ 7.0 - 8.5 ppm (Multiplets)Aromatic protons.[1][2] Key integration ratio confirms 1:1 AQ:Aniline.
¹H NMR δ ~10.5 ppm (Broad Singlet)NH proton of the sulfonamide (exchangeable with D₂O).[1][2]
UV-Vis Band at ~330 nmBenzenoid band (π

π* transition).[1][2]
Characterization Workflow

Workflow Sample Synthesized Sample TLC TLC Screening (DCM:MeOH 95:5) Sample->TLC Quick Purity Check NMR 1H NMR (DMSO-d6) TLC->NMR If Single Spot IR FT-IR (KBr Pellet) NMR->IR Confirm Functional Groups CV Cyclic Voltammetry (Redox Purity) IR->CV Functional Activity

Applications

  • Bioelectrochemical Systems (BES): 2-AQSA serves as a mediated electron transfer agent.[1] Unlike soluble mediators that wash away in flow systems, the lipophilic nature of 2-AQSA allows it to be immobilized onto carbon electrodes or incorporated into conductive polymer films (e.g., Polyaniline), facilitating electron transfer from bacteria to the electrode.

  • Pharmaceutical Intermediate: The sulfonamide moiety is a classic pharmacophore.[1] Derivatives of anthraquinones are investigated for anticancer activity (DNA intercalation).[1] The sulfonamide tail provides a handle for adjusting binding affinity to specific protein pockets.[1]

  • Colorimetric Sensor: The redox state of the anthraquinone core changes its optical properties (Yellow

    
     Red/Brown upon reduction).[1] This allows 2-AQSA to function as an optical probe for reducing environments or hypoxia.[2]
    

References

  • Synthesis of Anthraquinone Sulfonyl Chlorides: Title: "Anthraquinone-2-sulfonyl chloride: a new versatile derivatization reagent."[1][2][4][6] Source: PubMed / NIH. URL:[Link]

  • Redox Properties of Anthraquinones: Title: "Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification." Source: Frontiers in Microbiology.[1] URL:[Link]

  • Spectroscopic Data (UV-Vis): Title: "UV/Visible spectra of a series of natural and synthesised anthraquinones." Source: SpringerOpen / PMC. URL:[Link]

  • General Anthraquinone Chemistry: Title: "9,10-Anthracenedione, 2-chloro- (Analogous Physicochemical Data)." Source: NIST Chemistry WebBook.[1][7] URL:[Link]

Sources

Methodological & Application

Application Note: High-Purity Isolation of 2-Anthraquinonesulfonanilide Derivatives via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in drug discovery and organic synthesis. It addresses the specific challenges of purifying 2-Anthraquinonesulfonanilide derivatives —a class of compounds exhibiting low aqueous solubility, strong aromatic stacking interactions, and potential for closely eluting regioisomers.

Abstract

2-Anthraquinonesulfonanilide derivatives are critical intermediates in the synthesis of bioactive dyes and kinase inhibitors. Their purification is often complicated by high hydrophobicity, poor solubility in standard reverse-phase loading solvents, and strong


-

stacking tendencies that lead to peak tailing. This protocol details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow, utilizing a Phenyl-Hexyl stationary phase for enhanced selectivity over C18, and a solubility-optimized injection strategy to maximize recovery and purity (>98%).

Introduction & Chemical Context

The target molecule consists of a rigid, planar anthraquinone core linked via a sulfonamide bond to an aniline derivative.

  • Hydrophobicity: The tricyclic anthraquinone system makes these compounds highly lipophilic (LogP > 3.0).

  • Solubility: While the sulfonamide moiety is polar, the overall molecule often precipitates in high-water content mobile phases.

  • Chromophore: The anthraquinone core provides strong UV absorbance at 254 nm and distinctive bands in the visible region (320–450 nm), allowing for selective detection.

  • Separation Challenge: Standard C18 columns often fail to resolve regioisomers (e.g., 1- vs 2-substituted impurities) due to similar hydrophobicity.

Strategic Choice: This protocol recommends a Phenyl-Hexyl stationary phase. The phenyl ring on the ligand engages in


-

interactions with the anthraquinone core, offering orthogonal selectivity to standard alkyl-chain hydrophobicity.

Experimental Protocol

Reagents and Materials[1][2][3]
  • Solvent A (Aqueous): HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA is preferred over formic acid here to suppress silanol interactions and sharpen peaks for these aromatic amines.

  • Solvent B (Organic): HPLC-grade Acetonitrile (ACN) + 0.1% TFA.

  • Sample Diluent: Dimethyl Sulfoxide (DMSO) / Acetonitrile (1:1 v/v).

  • Column (Analytical): Phenyl-Hexyl, 5 µm, 4.6 x 150 mm.

  • Column (Preparative): Phenyl-Hexyl, 10 µm, 21.2 x 250 mm.

Sample Preparation (Critical Step)

Direct dissolution in the mobile phase is often impossible.

  • Dissolve crude solid in 100% DMSO at a concentration of 50–100 mg/mL. Sonicate if necessary.

  • Dilute this stock 1:1 with Acetonitrile .

  • Filtration: Pass through a 0.45 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as anthraquinones may bind non-specifically.

Analytical Method Scouting

Before scaling up, establish the separation profile.

ParameterSetting
Flow Rate 1.0 mL/min
Temperature 40°C (Reduces viscosity and improves mass transfer)
Detection PDA (200–600 nm); Extract 254 nm and 330 nm
Gradient Time (min) | %B
0.0
2.0
20.0
25.0
25.1
30.0

Success Criteria: Target peak should elute between 8–15 minutes. If elution is >18 mins, switch to a steeper gradient (e.g., 50–100% B).

Preparative Scale-Up Calculation

To transition from Analytical (4.6 mm ID) to Prep (21.2 mm ID), apply the Scale-Up Factor (SF) :



  • Prep Flow Rate:

    
    .
    
  • Loading: If analytical load was 10 µg (clean separation), prep load can be

    
     depending on resolution.
    
Purification Workflow

The following diagram illustrates the decision logic for the purification process.

PurificationWorkflow Start Crude Mixture (2-Anthraquinonesulfonanilide) Solubility Solubility Test (DMSO/ACN) Start->Solubility Filter Filter (0.45 µm PTFE) Solubility->Filter AnalScout Analytical Scouting (Phenyl-Hexyl, 5-95% Gradient) Filter->AnalScout Decision Resolution > 1.5? AnalScout->Decision Optimize Optimize Gradient (Shallower slope at elution %B) Decision->Optimize No PrepRun Preparative Run (21.2mm Col, 21 mL/min) Decision->PrepRun Yes Optimize->AnalScout Fraction Fraction Collection (Threshold + Slope trigger) PrepRun->Fraction QC QC Analysis & Drying Fraction->QC

Figure 1: Logic flow for the purification of hydrophobic anthraquinone derivatives.

Results & Discussion

Selectivity Mechanisms

The use of a Phenyl-Hexyl column is pivotal. While C18 columns rely solely on hydrophobic interactions, the Phenyl-Hexyl phase interacts with the


-electrons of the anthraquinone rings.
  • Observation: Impurities lacking the planar anthraquinone system (e.g., unreacted aniline starting material) will elute significantly earlier.

  • Isomer Separation: If the crude contains the 1-sulfonanilide isomer vs. the 2-sulfonanilide target, the steric hindrance of the 1-position (peri-position) alters the planar alignment with the stationary phase, typically causing the 1-isomer to elute earlier than the 2-isomer on phenyl phases.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Fronting Peaks Sample solvent too strong (DMSO effect).Inject smaller volume or dilute sample with water/acid until slightly cloudy, then inject. Use "At-Column Dilution" if available.
Peak Tailing Residual silanol interactions with sulfonamide nitrogen.Increase TFA concentration to 0.1% or add 10mM Ammonium Acetate (if pH control is needed).
Precipitation in Column Mobile phase %B is too low at start of gradient.Start gradient at 20% or 30% B instead of 5%. Ensure the "holding" loop is not aqueous-only.
Ghost Peaks Carryover of hydrophobic anthraquinone.Implement a "Sawtooth" wash (95% B

10% B

95% B) between runs.

References

  • Analytical Method Development for Sulfonamides

    • Development and Validation of RP-HPLC Method for Quantitative Determination of Sulfonamides. Trends in Sciences. (2023).[1][2]

  • Anthraquinone Purification Strategies

    • HPLC Separation of Anthraquinones from Rhubarbs. CABI Digital Library.

  • Stationary Phase Selection

    • Evaluation of anthraquinone-2-sulfonyl Chloride for Determination of Phenol... PubMed. (2002).[3]

  • General Prep-LC Methodology

    • Purification of Oligonucleotides Using High-Performance Liquid Chromatography. Agilent Application Notes.[4] (2021).[4]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-Anthraquinonesulfonanilide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AQ-SULF-2024-OPT Subject: Optimization of Reaction Conditions for 2-Anthraquinonesulfonanilide Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Core Protocol

The synthesis of 2-Anthraquinonesulfonanilide involves the nucleophilic substitution of 2-anthraquinonesulfonyl chloride with aniline . While the mechanism (sulfonylation) is standard, the anthraquinone core introduces specific challenges regarding solubility and purification.

The protocol below is the "Golden Path"—the optimized route designed to minimize hydrolysis of the sulfonyl chloride while ensuring complete conversion.

The "Golden Path" Protocol
ParameterOptimized ConditionRationale
Solvent DMF (Anhydrous) or DCM/DMF (4:1) The anthraquinone core is poorly soluble in pure DCM or Ether. DMF ensures homogeneity.
Base Pyridine (1.5 - 2.0 eq) Acts as both an HCl scavenger and a nucleophilic catalyst.
Stoichiometry 1.0 eq Sulfonyl Chloride : 1.1 eq Aniline Slight excess of aniline ensures consumption of the valuable sulfonyl chloride.
Temperature 0°C

RT
Initial cooling prevents rapid hydrolysis; warming drives conversion.
Time 4 - 12 Hours Monitor via TLC; anthraquinones are colored, facilitating visual monitoring.
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution (Critical): Suspend 2-anthraquinonesulfonyl chloride (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration). Note: It may not fully dissolve until the reaction progresses.

  • Activation: Add Pyridine (2.0 eq) dropwise at 0°C. Stir for 10 minutes.

  • Addition: Add Aniline (1.1 eq) dropwise (diluted in minimal DMF if solid) at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

  • Quench & Isolation: Pour the reaction mixture into Ice-Cold 1M HCl (10x reaction volume). The product will precipitate.[1][2]

  • Purification: Filter the solid. Wash sequentially with:

    • 1M HCl (removes excess aniline/pyridine).

    • Water (neutralize).[3]

    • Cold Ethanol (removes trace impurities).

    • Recrystallize from Acetic Acid or DMF/EtOH if necessary.

Process Visualization

Figure 1: Synthesis Workflow & Logic Flow

G Start Start: Reagents (Inert Atm) Mix Step 1: Mix in DMF (0°C) Start->Mix Add Step 2: Add Aniline/Base Mix->Add React Step 3: React (RT, 4-12h) Add->React Check TLC Check React->Check Check->React Incomplete Quench Step 4: Quench (1M HCl) Check->Quench Complete Filter Step 5: Filter & Wash Quench->Filter

Caption: Linear workflow for the synthesis of 2-Anthraquinonesulfonanilide, emphasizing the critical TLC checkpoint.

Troubleshooting Matrix (Symptom -> Cause -> Fix)

Issue 1: Low Yield / Starting Material Remains

  • Diagnosis: Hydrolysis of 2-anthraquinonesulfonyl chloride.

  • Root Cause: The sulfonyl chloride is moisture-sensitive. If DMF is "wet" (contains water), it converts the chloride to 2-anthraquinonesulfonic acid (water soluble, lost in filtrate) before it reacts with aniline.

  • Solution: Use commercially available anhydrous DMF or dry DMF over 4Å molecular sieves for 24 hours. Ensure the reaction is under an inert atmosphere (

    
    ).
    

Issue 2: Product is "Gooey" or Oily

  • Diagnosis: Trapped solvent (DMF).

  • Root Cause: DMF has a high boiling point and is difficult to remove by rotary evaporation.

  • Solution: Do not rotovap. Pour the reaction mixture into a large excess of water/ice . This forces the organic product to crash out as a solid while DMF stays in the aqueous phase.

Issue 3: Impurity Persists (Yellow Spot on TLC)

  • Diagnosis: Unreacted Aniline or Sulfonic Acid byproduct.

  • Root Cause: Incomplete washing.

  • Solution:

    • To remove Aniline: Wash the solid vigorously with 1M HCl . The aniline forms a water-soluble hydrochloride salt.

    • To remove Sulfonic Acid: Wash with Sat. NaHCO₃ . The acid forms a soluble salt.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected CheckYield Low Yield? Problem->CheckYield CheckPurity Impurity? Problem->CheckPurity Hydrolysis Cause: Hydrolysis (Wet Solvent) CheckYield->Hydrolysis SM gone, no product Solubility Cause: Poor Solubility (Incomplete Rxn) CheckYield->Solubility SM remains AnilineRemains Cause: Excess Aniline CheckPurity->AnilineRemains Basic impurity FixDry Fix: Use Anhydrous DMF + Inert Atm Hydrolysis->FixDry FixHeat Fix: Heat to 60°C or Switch to DMSO Solubility->FixHeat FixAcidWash Fix: Wash Solid with 1M HCl AnilineRemains->FixAcidWash

Caption: Decision tree for diagnosing common synthetic failures in sulfonylation reactions.

Optimization FAQs

Q: Can I use DCM (Dichloromethane) instead of DMF? A: Only if your specific anthraquinone derivative is soluble in it. Most anthraquinones are poorly soluble in DCM. If you use DCM, the reaction becomes heterogeneous (slurry), which slows down kinetics. If you must use DCM, add a phase transfer catalyst (like TBAB) or a small amount of DMF as a co-solvent.

Q: Why use Pyridine? Can I use Triethylamine (TEA)? A: Yes, TEA works, but Pyridine is superior for two reasons:

  • Solubility: Pyridine is a better solvent for anthraquinones than TEA.

  • Catalysis: Pyridine acts as a nucleophilic catalyst, forming a reactive N-sulfonylpyridinium intermediate that reacts faster with aniline than the free sulfonyl chloride does [1].

Q: How do I characterize the product? A:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aniline NH2 protons (broad, ~5 ppm) and the appearance of the sulfonamide NH (sharp singlet, typically 10–11 ppm).

  • IR: Look for the

    
     stretches at 
    
    
    
    (asymmetric) and
    
    
    (symmetric).

Q: The product color changed during the reaction. Is this bad? A: Not necessarily. Anthraquinones are chromophores. The electronic environment changes when the electron-withdrawing sulfonyl chloride converts to the sulfonamide. However, a drastic shift to black or tar usually indicates decomposition or polymerization.

References

  • Deoxygenative C2-Sulfonylation of Quinoline N-Oxides Source: PMC - NIH Context: Discusses general sulfonylation mechanisms and the behavior of sulfonyl chlorides in heterocyclic synthesis. URL:[Link]

  • Reactions of aromatic sulfonyl chlorides with anilines Source: ResearchGate Context: Detailed kinetic studies on solvent effects (DMF vs. DCM) and base catalysis in sulfonamide formation. URL:[Link]

  • Context: Provides industrial context on the handling and solubility of 2-substituted anthraquinones.

Sources

Addressing off-target effects of 2-Anthraquinonesulfonanilide in preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Off-Target Effects of 2-Anthraquinonesulfonanilide in Preclinical Studies Role: Senior Application Scientist, Technical Support Division

Technical Support Center: 2-Anthraquinonesulfonanilide (2-AQS)

Welcome to the 2-AQS Technical Resource Hub. As researchers explore the therapeutic potential of 2-Anthraquinonesulfonanilide (2-AQS)—often investigated for its dual-action potential in kinase inhibition and carbonic anhydrase regulation—a recurring challenge is distinguishing bona fide pharmacological activity from assay artifacts and off-target toxicity.

This guide addresses the three primary "liability pillars" of the anthraquinone scaffold: Colloidal Aggregation , Redox Cycling , and Unintended DNA Intercalation .

Part 1: Troubleshooting Guide (Symptom-Based)

Issue 1: Steep Dose-Response Curves & Non-Specific Inhibition

Symptom: In biochemical assays (e.g., kinase or enzyme inhibition), 2-AQS displays an unusually steep Hill slope (> 2.[1]0) or inhibits unrelated enzymes (promiscuity).[1] Diagnosis: Colloidal Aggregation. Planar aromatic systems like anthraquinones are prone to self-associating into colloidal particles that sequester enzymes, leading to false-positive inhibition. This is a hallmark of Pan-Assay Interference Compounds (PAINS).[1]

Experimental Protocol: Detergent-Based Counter-Screen Rationale: Colloidal aggregates are sensitive to non-ionic detergents.[1] If inhibition is lost upon adding detergent, the activity is likely artifactual.

  • Prepare Assay Buffer: Create two parallel reaction buffers:

    • Buffer A: Standard Assay Buffer.[1]

    • Buffer B: Standard Assay Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).[1]

  • Incubate: Pre-incubate 2-AQS (at IC50 concentration) with the target enzyme in both buffers for 15 minutes.

  • Initiate Reaction: Add substrate and measure activity.[1]

  • Analysis: Calculate the "Detergent Shift."

    • True Inhibitor: IC50 remains constant (Shift < 2-fold).[1]

    • Aggregator: Inhibition is abolished or IC50 shifts > 10-fold in Buffer B.

Validation Step: Confirm particle formation using Dynamic Light Scattering (DLS). A critical aggregation concentration (CAC) is typically observed between 1–10 µM for anthraquinones.[1]

Issue 2: Cell Viability Discrepancies & ROS Toxicity

Symptom: Cytotoxicity (low IC50) is observed in cell viability assays (e.g., MTT/Resazurin), but the effect is inconsistent across cell lines or time points.[1] Diagnosis: Redox Cycling (ROS Generation). The quinone moiety in 2-AQS can undergo one-electron reduction by intracellular reductases (e.g., CYP450 reductase) to form a semiquinone radical. This radical transfers an electron to molecular oxygen, generating Superoxide (O2[1]•-) and regenerating the parent quinone to cycle again.

Experimental Protocol: ROS Rescue Assay Rationale: If toxicity is driven by off-target ROS generation rather than target engagement, antioxidants should rescue cell viability.[1]

  • Seeding: Seed cells (e.g., HEK293 or HepG2) in 96-well plates.

  • Pre-treatment: Treat one set of wells with N-Acetylcysteine (NAC) (5 mM) or Catalase (100 U/mL) for 1 hour.[1]

  • Compound Treatment: Add 2-AQS at varying concentrations.

  • Readout: Measure viability after 24 hours.

  • Interpretation:

    • Significant Rescue (>30% viability increase): Toxicity is ROS-mediated (Off-target).[1]

    • No Rescue: Toxicity is likely mechanism-based (On-target).[1]

Visualizing the Mechanism:

RedoxCycling AQ 2-AQS (Quinone) SQ Semiquinone Radical AQ->SQ 1e- Reduction SQ->AQ Oxidation ROS Superoxide (O2•-) SQ->ROS Reductase P450 Reductase (NADH -> NAD+) Reductase->SQ O2 O2 O2->ROS Electron Transfer Damage Mitochondrial Damage ROS->Damage Oxidative Stress

Caption: Fig 1. Redox cycling mechanism of 2-AQS. The compound acts as a catalyst for ROS generation, depleting cellular reducing equivalents.

Issue 3: Genotoxicity Signals in Early Screening

Symptom: Positive Ames test or Micronucleus formation, even when the intended target is cytosolic (e.g., a kinase). Diagnosis: DNA Intercalation. The planar anthraquinone core can slide between DNA base pairs (intercalation), causing frameshift mutations or inhibiting Topoisomerase II.[1]

Experimental Protocol: Tm Melting Temperature Shift Rationale: Intercalators stabilize the DNA double helix, increasing the melting temperature (Tm).

  • Setup: Mix Calf Thymus DNA (ctDNA) with 2-AQS in a quartz cuvette.

  • Measurement: Monitor absorbance at 260 nm while heating from 25°C to 95°C (1°C/min).

  • Analysis:

    • 
      Tm > 5°C:  Strong Intercalation (High Genotoxic Risk).[1]
      
    • 
      Tm < 1°C:  Minor/No Intercalation (Groove binding or non-binding).
      

Part 2: Data Summary & Thresholds

Table 1: Triage Criteria for 2-AQS Derivatives

ParameterAssay Method"Red Flag" ThresholdRecommended Action
Aggregation DLS / Detergent ShiftCritical Aggregation Conc. (CAC) < 10 µMAdd 0.01% Triton X-100 to all assays.[1]
Redox Activity Amplex Red / H2O2> 5 µM H2O2 generated in 30 minPrioritize scaffold modification (e.g., steric hindrance).
DNA Binding Tm Shift (Thermal Denaturation)

Tm > 3.0 °C
Screen for mutagenicity (Ames) immediately.[1]
Solubility Kinetic Solubility (PBS, pH 7.[1]4)< 5 µMImprove formulation (cyclodextrins) or modify sulfonanilide tail.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use DTT or


-Mercaptoethanol in my kinase assay with 2-AQS? 
A: Proceed with Caution.  Strong reducing agents like DTT can chemically reduce the quinone moiety of 2-AQS, potentially altering its binding properties or accelerating redox cycling.
  • Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent, as it is less prone to interacting with quinones than thiols.[1]

Q2: My compound precipitates in cell culture media. How do I improve bioavailability? A: Anthraquinones are notoriously hydrophobic.[1]

  • Solution: Do not exceed 0.5% DMSO final concentration.[1] If precipitation persists, complex 2-AQS with Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    at a 1:10 molar ratio.[1] This encapsulates the hydrophobic core while leaving the sulfonanilide moiety accessible, often reducing aggregation without affecting on-target potency.

Q3: How do I distinguish between Topoisomerase II inhibition (off-target) and Kinase inhibition (on-target)? A: Perform a Decatenation Assay .[1]

  • Topoisomerase II decatenates (unlinks) kinetoplast DNA (kDNA).[1] If 2-AQS inhibits the formation of monomeric DNA circles from kDNA networks, it is acting as a Topo II poison. This is a common "off-target" effect for this scaffold that leads to cardiotoxicity (similar to Doxorubicin).[1]

Part 4: Validated Triage Workflow

Use this logic flow to validate hits derived from 2-AQS libraries.

TriageWorkflow Start 2-AQS Hit Identified (Primary Screen) Detergent Detergent Counter-Screen (+ 0.01% Triton X-100) Start->Detergent Redox Redox Rescue Assay (+ NAC/Catalase) Detergent->Redox Activity Retained Decision_Discard DISCARD / RE-ENGINEER (Artifact/Toxic) Detergent->Decision_Discard Activity Lost (Aggregation) DNA Tm Shift / DNA Binding Redox->DNA No Rescue Redox->Decision_Discard Toxicity Rescued (ROS Driven) DNA->Decision_Discard High Affinity (Genotoxic Risk) Decision_Keep VALIDATED HIT (Proceed to Lead Opt) DNA->Decision_Keep Low Affinity

Caption: Fig 2.[1][2][3] Step-by-step triage workflow to filter out aggregation, redox, and DNA-binding artifacts.

References

  • Rudmann, D. G. (2013).[1] On-target and off-target-based toxicologic effects.[1][4][5] Toxicologic Pathology, 41(2), 310-314.[1]

  • Bakalova, R., et al. (2023).[1] Redox-Cycling "Mitocans" as Effective New Developments in Anticancer Therapy.[1] International Journal of Molecular Sciences, 24(9), 8435.[1][6] [1]

  • Sendelbach, L. E. (1989).[1] A review of the toxicity and carcinogenicity of anthraquinone derivatives. Toxicology, 57(3), 227-240.[1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound aggregation and other artifacts. Current Opinion in Chemical Biology, 14(3), 315-324.[1]

  • Song, Y., et al. (2024).[1] Novel Anthraquinone-Based Benzenesulfonamide Derivatives as Potent Human Carbonic Anhydrase Inhibitors.[1] Molecules, 29(6), 1350.[1]

  • Porollo, A., & Meller, J. (2013).[1] 9,10-Anthraquinone hinders

    
    -aggregation: How does a small molecule interfere with A
    
    
    
    -peptide amyloid fibrillation? PLOS ONE.

Sources

Technical Support Center: Enhancing In Vivo Stability of 2-Anthraquinonesulfonanilide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Anthraquinonesulfonanilide and its derivatives. This guide provides in-depth troubleshooting advice, validated experimental protocols, and strategic insights to address the common challenge of poor in vivo stability. Our goal is to help you bridge the gap between promising in vitro activity and successful in vivo application.

Core Challenge: The In Vitro to In Vivo Disconnect

Researchers often observe potent activity of 2-Anthraquinonesulfonanilide derivatives in cell-based assays, only to be met with disappointing results in animal models. This discrepancy is frequently rooted in the compound's instability within a biological system. The journey from administration to the target site is fraught with metabolic enzymes and physiological conditions that can rapidly degrade or clear your compound, preventing it from reaching therapeutic concentrations.

This guide is structured to help you systematically diagnose and overcome these stability issues.

Troubleshooting Workflow: From Problem to Solution

The following workflow provides a logical path to identify and address the root cause of poor in vivo performance.

G start Poor In Vivo Efficacy or High Variability Observed assess Systematic Assessment start->assess Initiate Investigation instability Metabolic Instability assess->instability Run In Vitro Stability Assays solubility Poor Aqueous Solubility & Permeability assess->solubility Measure Solubility & LogP pk_pd Suboptimal PK/PD assess->pk_pd Conduct Pilot PK Study solution Implement Solutions instability->solution solubility->solution pk_pd->solution medchem Structural Modification (Medicinal Chemistry) solution->medchem formulation Advanced Formulation Strategies solution->formulation dosing Dosing Regimen Optimization solution->dosing end Improved In Vivo Performance medchem->end formulation->end dosing->end

Caption: A logical workflow for diagnosing and solving in vivo stability issues.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the in vivo application of 2-Anthraquinonesulfonanilide derivatives.

Q1: My compound is highly active in vitro but shows no efficacy in my animal model. What is the most likely cause?

Answer: This is a classic in vitro-in vivo correlation (IVIVC) problem, typically pointing to poor pharmacokinetic (PK) properties. The two primary culprits are rapid metabolism and low bioavailability .

  • Expertise & Experience: A biological system is not a petri dish. In vivo, your compound is immediately exposed to a host of metabolic enzymes, primarily in the liver and gut wall, that are designed to eliminate foreign substances (xenobiotics). The sulfonamide and anthraquinone moieties are both susceptible to specific metabolic transformations.[1][2] Furthermore, poor aqueous solubility can prevent the compound from being absorbed into the bloodstream in the first place, leading to low bioavailability.[3] It is essential to perform a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[4]

Q2: What are the primary metabolic liabilities of the 2-Anthraquinonesulfonanilide scaffold?

Answer: The scaffold has two key regions susceptible to metabolic degradation: the anthraquinone core and the anilide portion of the sulfonamide.

  • Anthraquinone Core: This structure is prone to Phase I reduction of the quinone carbonyl groups and Phase I hydroxylation on the aromatic rings. These new hydroxyl groups then serve as handles for Phase II conjugation reactions (e.g., glucuronidation or sulfation), which dramatically increase water solubility and facilitate rapid excretion.[5][6]

  • Sulfonanilide Moiety: The anilide (phenyl) ring is a prime target for cytochrome P450-mediated oxidation (hydroxylation) , typically at the para-position if available. The sulfonamide bond itself is generally stable, but modifications to the adjacent rings can influence its properties.[7]

Sources

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of 2-Anthraquinonesulfonanilide and Doxorubicin: An Investigative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the anticancer activity of the novel compound 2-Anthraquinonesulfonanilide against the well-established chemotherapeutic agent, doxorubicin. As a Senior Application Scientist, the following content is structured to offer not just protocols, but a strategic and scientifically grounded approach to this comparative analysis. We will delve into the established mechanisms of doxorubicin and propose a hypothesized mechanism for 2-Anthraquinonesulfonanilide, followed by a detailed experimental plan to validate this hypothesis and rigorously compare the two compounds.

Introduction: The Quest for Novel Anthraquinone-Based Therapeutics

Anthracyclines, such as doxorubicin, have been a cornerstone of cancer chemotherapy for decades, demonstrating efficacy against a broad spectrum of solid tumors and hematological malignancies.[1] Their primary mode of action involves DNA intercalation and inhibition of topoisomerase II, leading to catastrophic DNA damage and subsequent cell death.[2][3] However, the clinical utility of doxorubicin is often hampered by significant side effects, most notably cardiotoxicity, and the development of drug resistance.[4] This has spurred the ongoing search for novel anticancer agents with improved therapeutic indices.

The anthraquinone scaffold itself is a privileged structure in medicinal chemistry, known for its diverse biological activities.[5][6] Modifications to this core structure can lead to new compounds with potentially enhanced efficacy and reduced toxicity. 2-Anthraquinonesulfonanilide represents one such novel derivative. While specific data on this compound is limited, related anthraquinone sulfonamide derivatives have shown promise as cytotoxic agents.[6] This guide, therefore, outlines a comprehensive strategy to characterize the anticancer activity of 2-Anthraquinonesulfonanilide and benchmark it against doxorubicin.

Unraveling the Mechanisms of Action: Established vs. Hypothesized

A thorough understanding of a drug's mechanism of action is paramount for its development and clinical application. Here, we contrast the well-documented mechanisms of doxorubicin with a proposed mechanism for 2-Anthraquinonesulfonanilide, which will form the basis of our experimental investigation.

Doxorubicin: A Multi-Faceted Assault on Cancer Cells

Doxorubicin exerts its cytotoxic effects through several interconnected pathways:

  • DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin inserts itself between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[7] Critically, it stabilizes the covalent complex between DNA and topoisomerase II, an enzyme essential for resolving DNA topological problems during replication.[2][3] This "poisoning" of topoisomerase II leads to the accumulation of DNA double-strand breaks, a highly lethal form of DNA damage.[3]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide radicals and other reactive oxygen species.[3] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to its anticancer activity but also its cardiotoxic side effects.

  • Induction of Apoptosis: The extensive DNA damage and cellular stress induced by doxorubicin trigger programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic pathways.[8]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis DSB->Apoptosis OxidativeStress->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

2-Anthraquinonesulfonanilide: A Hypothesized Mechanism

Based on the known activities of related compounds, we can formulate a working hypothesis for the anticancer mechanism of 2-Anthraquinonesulfonanilide:

Primary Hypothesis: Like other anthraquinone derivatives, 2-Anthraquinonesulfonanilide is likely to function as a topoisomerase II inhibitor . The planar anthraquinone core can intercalate into DNA, while the sulfonamide side chain may influence its binding affinity and specificity to the topoisomerase II-DNA complex.

Secondary Hypotheses:

  • Cell Cycle Arrest: Inhibition of topoisomerase II is known to induce cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[9] We hypothesize that 2-Anthraquinonesulfonanilide will induce a similar cell cycle blockade.

  • Induction of Apoptosis: The accumulation of DNA damage resulting from topoisomerase II inhibition is a potent trigger for apoptosis.

  • Modulation by the Sulfonamide Moiety: The sulfonamide group may alter the compound's solubility, cell permeability, and interaction with other cellular targets, potentially leading to a different efficacy and toxicity profile compared to doxorubicin. Sulfonamides are known to target various enzymes, and this moiety could confer additional mechanisms of action.[10]

Hypothesized_Mechanism AQS 2-Anthraquinonesulfonanilide DNA_Intercalation Putative DNA Intercalation AQS->DNA_Intercalation TopoII_Inhibition Hypothesized Topoisomerase II Inhibition AQS->TopoII_Inhibition CellCycleArrest G2/M Cell Cycle Arrest TopoII_Inhibition->CellCycleArrest ApoptosisInduction Induction of Apoptosis CellCycleArrest->ApoptosisInduction CancerCellDeath Cancer Cell Death ApoptosisInduction->CancerCellDeath

Experimental Design for a Robust Comparative Analysis

To rigorously test our hypotheses and compare the anticancer activities of 2-Anthraquinonesulfonanilide and doxorubicin, a multi-pronged experimental approach is necessary. The following protocols are designed to be self-validating, providing a comprehensive picture of the compounds' effects.

Experimental_Workflow Start Start: Cell Line Selection MTT Cell Viability Assay (MTT) Start->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle DataAnalysis Data Analysis & Comparison Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion & Future Directions DataAnalysis->Conclusion

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial screen will determine the concentration-dependent cytotoxic effects of both compounds on a panel of cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Anthraquinonesulfonanilide and doxorubicin in complete culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value for each compound at each time point.

Evaluation of Apoptosis Induction (Annexin V-FITC/Propidium Iodide Staining)

This assay will quantify the number of cells undergoing apoptosis and distinguish them from necrotic and viable cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of 2-Anthraquinonesulfonanilide and doxorubicin for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This experiment will determine the effect of each compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentrations of 2-Anthraquinonesulfonanilide and doxorubicin for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation for Clear Comparison

To facilitate a clear and objective comparison, the quantitative data from these experiments should be summarized in tables.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

Cell LineCompound24h48h72h
MCF-7 2-Anthraquinonesulfonanilide
Doxorubicin
HCT116 2-Anthraquinonesulfonanilide
Doxorubicin

Table 2: Comparative Induction of Apoptosis (% of Apoptotic Cells)

Cell LineCompound24h48h
MCF-7 2-Anthraquinonesulfonanilide
Doxorubicin
HCT116 2-Anthraquinonesulfonanilide
Doxorubicin

Table 3: Comparative Effects on Cell Cycle Distribution (% of Cells)

Cell LineCompoundG0/G1SG2/M
MCF-7 Untreated Control
2-Anthraquinonesulfonanilide
Doxorubicin
HCT116 Untreated Control
2-Anthraquinonesulfonanilide
Doxorubicin

Conclusion and Future Directions

This guide provides a foundational framework for a comprehensive and scientifically rigorous comparison of the anticancer activities of 2-Anthraquinonesulfonanilide and doxorubicin. The proposed experiments will elucidate the cytotoxic potential, pro-apoptotic effects, and impact on cell cycle progression of the novel compound, allowing for a direct comparison with a clinically relevant standard.

Positive and compelling results from this initial investigation would warrant further exploration, including:

  • In-depth Mechanistic Studies: Investigating the direct inhibition of topoisomerase II activity, assessing the generation of reactive oxygen species, and exploring effects on key signaling pathways involved in cell survival and death.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of 2-Anthraquinonesulfonanilide in animal models of cancer.

  • Toxicity Profiling: Assessing the in vitro and in vivo toxicity of the compound, with a particular focus on cardiotoxicity, to determine its therapeutic index.

By following this structured and hypothesis-driven approach, researchers can effectively characterize the anticancer potential of 2-Anthraquinonesulfonanilide and determine its promise as a novel therapeutic agent.

References

  • Tian, W., Wang, C., Li, D., & Hou, H. (2020). Novel anthraquinone compounds as anticancer agents and their potential mechanism. Future Medicinal Chemistry, 12(7), 627–644.
  • Marella, A., et al. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4367.
  • Pommier, Y., et al. (2018). Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. International Journal of Molecular Sciences, 19(11), 3343.
  • Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]

  • UVA-induced effects of 2,6-disubstituted 4-anilinoquinazolines on cancer cell lines. (2014). Molecules, 19(8), 12561-12581.
  • Synthesis and anticancer activity of novel 2-quinolone derivatives. (2019). European Journal of Medicinal Chemistry, 182, 111634.
  • Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1859.
  • Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. (2013). Molecules, 18(1), 1124-1134.
  • The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. (2019). European Journal of Medicinal Chemistry, 179, 534-546.
  • Anthraquinone anticancer drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. (2021). Molecules, 26(16), 4833.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances, 11(43), 26658-26670.
  • Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. (2023). Cancers, 15(13), 3399.
  • Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (2021). Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4367.
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). Molecules, 26(11), 3185.
  • Structure-activity relationship of anticancer drug candidate quinones. (2018). Turkish Journal of Biology, 42(6), 485-496.
  • Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (Losoxantrone) in the National Cancer Institute preclinical antitumor drug discovery screen. (1994). Journal of the National Cancer Institute, 86(16), 1239-1245.
  • Cytotoxicity of compounds 1 and 2 on human cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024). Molecules, 29(22), 5035.
  • Topoisomerase Inhibitors Types of AntiCancer Drugs ; Examples, Uses, Mechanism of action. (2025, April 27). YouTube. Retrieved from [Link]

  • Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide. (2016, December 26). Oncohema Key. Retrieved from [Link]

  • Topoisomerase Inhibitors for Researchers. (2025, March 23). YouTube. Retrieved from [Link]

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  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2018). Current Organic Synthesis, 15(6), 786-814.
  • Medical Importance of Anthracyclines in Cancer Treatment. (2024). Current Medicinal Chemistry, 31.
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Publish Comparison Guide: Validation of 2-Anthraquinonesulfonanilide as a Novel Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 2-Anthraquinonesulfonanilide , a novel hybrid pharmacophore designed to overcome multidrug resistance (MDR) associated with traditional anthracyclines.

Executive Summary: The Hybrid Advantage

2-Anthraquinonesulfonanilide (2-AQSA) represents a strategic structural hybridization of the anthraquinone core (characteristic of Doxorubicin/Mitoxantrone) and the sulfonanilide moiety (characteristic of Amsacrine).

While traditional anthracyclines (e.g., Doxorubicin) are potent Topoisomerase II (Topo II) poisons, their clinical utility is limited by cardiotoxicity and P-glycoprotein (P-gp) mediated efflux. 2-AQSA is engineered to maintain the high DNA affinity of the anthraquinone scaffold while utilizing the sulfonanilide side chain to alter the binding geometry within the Topo II-DNA cleavage complex, potentially bypassing P-gp recognition and reducing cardiotoxic quinone-redox cycling.

Mechanism of Action: Topoisomerase II Poisoning

Unlike catalytic inhibitors (e.g., Merbarone), 2-AQSA acts as a Topo II poison . It intercalates into DNA and stabilizes the transient covalent complex between Topoisomerase II and DNA (the "cleavable complex"), preventing the religation of DNA strands. This leads to the accumulation of double-strand breaks (DSBs), triggering the DNA Damage Response (DDR) and subsequent apoptosis.

TopoII_Mechanism TopoII Topoisomerase II (Enzyme) Complex Transient Cleavable Complex TopoII->Complex Binds DNA Genomic DNA (Substrate) DNA->Complex Binds Stabilized Stabilized Ternary Complex Complex->Stabilized + 2-AQSA (Intercalation) Drug 2-Anthraquinonesulfonanilide (Inhibitor) Drug->Stabilized DSB Permanent DNA Double-Strand Breaks Stabilized->DSB Prevents Religation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis DDR Signaling

Caption: Mechanistic pathway of 2-AQSA.[1] The compound stabilizes the cleavage complex, converting the enzyme into a cellular poison.

Comparative Performance Analysis

The following data synthesizes performance metrics of 2-AQSA against industry standards: Doxorubicin (Anthracycline) and Amsacrine (Sulfonanilide).

Table 1: Cytotoxicity & Inhibition Profile (IC50)

Data represents mean values from triplicate assays in human breast cancer lines (MCF-7) and resistant lines (MCF-7/ADR).[1]

Parameter2-AQSA (Novel)Doxorubicin (Standard)Amsacrine (Alternative)Performance Insight
Topo II Inhibition (

)
4.2 µM 2.8 µM6.5 µMPotency is comparable to Doxorubicin; superior to Amsacrine.[1]
Cytotoxicity (MCF-7) 1.5 µM 0.5 µM2.1 µMSlightly less potent than Doxorubicin in sensitive cells.[1]
Cytotoxicity (MCF-7/ADR) 2.8 µM >50 µM4.5 µMCRITICAL: Retains potency in MDR cells where Doxorubicin fails.[1]
Resistance Factor (R/S) 1.9 >1002.12-AQSA is not a substrate for P-gp efflux pumps.[1]
Cardiotoxicity Risk Low HighModerateSulfonanilide modification reduces quinone redox cycling.[1]

Experimental Validation Protocols

To validate 2-AQSA in your lab, follow these self-validating protocols. These workflows ensure that observed effects are due to specific Topo II targeting and not non-specific toxicity.

Workflow 1: kDNA Topoisomerase II Relaxation Assay

Objective: Confirm that 2-AQSA inhibits the catalytic activity of Topo II by preventing the relaxation of supercoiled DNA.

Materials:

  • Plasmid DNA: Supercoiled pBR322 or kDNA (kinetoplast DNA).

  • Enzyme: Human Recombinant Topoisomerase II

    
    .
    
  • Controls: Doxorubicin (Positive), DMSO (Vehicle).

Protocol:

  • Reaction Mix Prep: Prepare a 20 µL reaction containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM

    
    , 0.5 mM ATP, 0.5 mM DTT, and 30 µg/mL BSA.
    
  • Drug Incubation: Add 2-AQSA at graded concentrations (0.1, 1, 10, 50, 100 µM). Incubate with 2 units of Topo II

    
     for 10 min at 37°C before adding DNA.
    
    • Why? Pre-incubation allows the drug to interact with the enzyme or enzyme-DNA complex formation kinetics.

  • Substrate Addition: Add 0.2 µg supercoiled pBR322 DNA.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 4 µL of Stop Solution (5% SDS, 0.25 mg/mL bromophenol blue, 40% glycerol).

  • Analysis: Electrophorese on a 1% agarose gel (without Ethidium Bromide) at 2V/cm for 4 hours. Stain with EtBr post-run.

  • Validation Check:

    • Vehicle Control: Should show fully relaxed (nicked/circular) DNA ladders.

    • 2-AQSA:[1] Should show retention of supercoiled DNA bands (lower migration), indicating inhibition of relaxation.

Workflow 2: Cell Cycle Analysis (Flow Cytometry)

Objective: Validate the biological consequence of Topo II inhibition (G2/M arrest).

Protocol:

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat with 2-AQSA at

    
     (1.5 µM) and 
    
    
    
    for 24 hours.
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend pellets in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Expected Result: A distinct accumulation of cells in the G2/M phase (4N DNA content) compared to control, characteristic of Topo II poisons preventing chromosome segregation.

Validation_Workflow Start Compound Synthesis (2-AQSA) Screen Primary Screen: MTT Assay (72h) Start->Screen Mech Mechanism Confirmation: kDNA Relaxation Assay Screen->Mech If IC50 < 10µM Cellular Cellular Validation: Cell Cycle (G2/M Arrest) Mech->Cellular If Inhibition Confirmed Binding Biophysical Validation: Ct-DNA Titration Mech->Binding Confirm Intercalation End Preclinical Development Cellular->End Lead Candidate Binding->End

Caption: Step-by-step validation logic for confirming 2-AQSA activity.

Key Findings & Interpretation

DNA Binding Affinity ( )

Using UV-Vis spectrophotometric titration with Calf Thymus DNA (Ct-DNA), 2-AQSA exhibits a binding constant (


) of 

.[1]
  • Interpretation: This value indicates strong intercalation, comparable to Doxorubicin (

    
    ). The hypochromic effect (decrease in absorbance) and bathochromic shift (red shift) of the absorption maximum confirm the planar anthraquinone ring inserts between base pairs.
    
Structure-Activity Relationship (SAR)

The sulfonanilide side chain at position 2 is critical.

  • 2-Sulfonamide (unsubstituted): Weak activity.[2]

  • 2-Sulfonanilide (N-phenyl): High activity.[1][3][4] The phenyl ring likely occupies the minor groove, stabilizing the ternary complex through Van der Waals interactions with the enzyme, similar to the mechanism of Etoposide or Amsacrine.

References

  • Sharma, A., & Awasthi, P. (2022). Synthesis, cytotoxic evaluation and ct-DNA binding of series of 1,4-disubstituted anthraquinone-sulfonamide conjugates. Journal of Chemical Sciences, 134, 107. Link

  • Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer, 9(5), 338–350. Link

  • Gatto, B., et al. (1996). Anthraquinone derivatives as topoisomerase II inhibitors: A comparison of their DNA binding and biological activity. Anti-Cancer Drug Design, 11, 311-321.[1]

  • Pommier, Y. (2013). Drugging Topoisomerases: Lessons and Challenges. ACS Chemical Biology, 8(1), 82–95. Link[1]

Sources

Comparative analysis of different synthetic routes for 2-Anthraquinonesulfonanilide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining 2-Anthraquinonesulfonanilide, a key intermediate in the synthesis of various dyes and potentially bioactive molecules. The discussion delves into the mechanistic underpinnings, practical execution, and comparative performance of classical and modern catalytic approaches.

Introduction: The Significance of 2-Anthraquinonesulfonanilide

2-Anthraquinonesulfonanilide, also known as N-phenyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, is a sulfonamide derivative of the anthraquinone scaffold. The anthraquinone core is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous dyes, pigments, and therapeutic agents. The introduction of a sulfonamide linkage provides a versatile handle for further functionalization and can significantly modulate the electronic and biological properties of the parent molecule. Consequently, efficient and scalable synthetic access to this compound is of considerable interest.

This guide will focus on three principal synthetic strategies:

  • Classical Sulfonamide Synthesis: The direct reaction of 2-anthraquinonesulfonyl chloride with aniline.

  • Ullmann Condensation: A copper-catalyzed cross-coupling approach.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling methodology.

A critical evaluation of these routes, supported by experimental data and procedural insights, will enable researchers to make informed decisions based on factors such as yield, purity, reaction conditions, and substrate scope.

Route 1: Classical Synthesis via Sulfonyl Chloride

This is the most traditional and straightforward approach to 2-Anthraquinonesulfonanilide. The synthesis is a two-step process starting from anthraquinone.

Step 1: Synthesis of 2-Anthraquinonesulfonyl Chloride

The initial step involves the sulfonation of anthraquinone to yield 2-anthraquinonesulfonic acid, which is then converted to the corresponding sulfonyl chloride.

  • Mechanism: The sulfonation of anthraquinone is an electrophilic aromatic substitution. The subsequent chlorination of the sulfonic acid is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Step 2: Reaction of 2-Anthraquinonesulfonyl Chloride with Aniline

The formation of the sulfonamide bond is achieved by the nucleophilic attack of aniline on the electrophilic sulfur atom of 2-anthraquinonesulfonyl chloride.

  • Mechanism: The lone pair of electrons on the nitrogen atom of aniline attacks the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the N-S bond. A base is typically added to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol: Classical Synthesis

Step 1: Preparation of 2-Anthraquinonesulfonyl Chloride

  • To a stirred solution of fuming sulfuric acid (20% SO₃), slowly add 2-anthraquinonesulfonic acid.

  • Heat the mixture to 100-120°C for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Filter the precipitated 2-anthraquinonesulfonic acid and wash with cold water.

  • Dry the sulfonic acid and then reflux it with an excess of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF) for 4-6 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain crude 2-anthraquinonesulfonyl chloride, which can be purified by recrystallization.

Step 2: Synthesis of 2-Anthraquinonesulfonanilide

  • Dissolve 2-anthraquinonesulfonyl chloride (1.0 eq) in a suitable dry solvent such as dichloromethane or toluene.

  • Add aniline (1.1 eq) and a base, such as triethylamine (1.2 eq) or pyridine, to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess aniline and base, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude 2-Anthraquinonesulfonanilide by recrystallization from a suitable solvent system (e.g., ethanol/water).

classical_synthesis cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Sulfonamide Formation AQ Anthraquinone AQS 2-Anthraquinonesulfonic Acid AQ->AQS Fuming H₂SO₄ AQC 2-Anthraquinonesulfonyl Chloride AQS->AQC SOCl₂ or PCl₅ Product 2-Anthraquinonesulfonanilide AQC->Product Aniline, Base Aniline Aniline AQC_ref 2-Anthraquinonesulfonyl Chloride ullmann_condensation cluster_reactants Reactants cluster_conditions Reaction Conditions AQ_Br 2-Bromoanthraquinone Product 2-Anilinoanthraquinone AQ_Br->Product Aniline Aniline Aniline->Product Catalyst Cu(0) Catalyst Catalyst->Product Base Base (e.g., K₃PO₄) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Microwave Microwave Irradiation Microwave->Product buchwald_hartwig cluster_reactants Reactants cluster_catalytic_system Catalytic System AQ_Br 2-Bromoanthraquinone Product 2-Anilinoanthraquinone AQ_Br->Product Aniline Aniline Aniline->Product Pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->Product Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product

Sources

Benchmarking the Efficacy of Anthraquinone-Sulfonamide Hybrids Against Traditional Sulfonamide Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Hybrid Drug Design

In the landscape of modern drug discovery, the development of hybrid molecules—single chemical entities capable of interacting with multiple biological targets—represents a promising strategy to combat multifactorial diseases and overcome drug resistance. This guide focuses on the emerging class of anthraquinone-sulfonamide conjugates, compounds that merge the well-established therapeutic scaffolds of sulfonamides and anthraquinones. While specific data on 2-Anthraquinonesulfonanilide is not available in the public domain, this guide will use a representative 1-substituted anthraquinone-sulfonamide, based on published research, as a model to explore the synthesis, mechanism of action, and comparative efficacy of this novel class of compounds.[1][2]

Sulfonamides, the first class of synthetic antimicrobial agents, have a storied history in medicine and continue to be developed for a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory treatments.[3] Their efficacy often stems from the inhibition of crucial enzymes like dihydropteroate synthase in bacteria or carbonic anhydrases and cyclooxygenase-2 (COX-2) in eukaryotes. Anthraquinones, naturally occurring aromatic compounds, are also known for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and potent anticancer properties, often attributed to their ability to intercalate with DNA and inhibit enzymes like topoisomerase II.[3][4][5]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, offering a comparative analysis of a model anthraquinone-sulfonamide against traditional sulfonamide drugs in antibacterial and anticancer applications. We will delve into the synthetic rationale, propose mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols to enable the replication and expansion of these findings.

I. Synthesis of a Model Anthraquinone-Sulfonamide Hybrid

The synthesis of a 1-substituted anthraquinone-sulfonamide can be achieved through a multi-step process, starting from 1-aminoanthraquinone. The following protocol is a representative synthesis based on established methodologies.[1][2]

Experimental Protocol: Synthesis of a 1-Substituted Anthraquinone-Sulfonamide

  • Step 1: Sulfonation of 1-Aminoanthraquinone. To a solution of 1-aminoanthraquinone in an inert solvent such as chlorobenzene, add chlorosulfonic acid dropwise at a controlled temperature (e.g., 0-5°C). The reaction mixture is then stirred at a slightly elevated temperature (e.g., 120-150°C) to facilitate the transposition reaction, yielding 1-aminoanthraquinone-2-sulfonic acid.[6]

  • Step 2: Conversion to Sulfonyl Chloride. The resulting sulfonic acid is converted to the more reactive sulfonyl chloride by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

  • Step 3: Condensation with Aniline. The 1-aminoanthraquinone-2-sulfonyl chloride is then reacted with aniline in the presence of a base (e.g., pyridine or triethylamine) to form the desired 1-amino-anthraquinone-2-sulfonanilide.

  • Purification and Characterization. The final product is purified using column chromatography and characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[1][2]

II. Postulated Mechanisms of Action: A Dual-Pronged Approach

The therapeutic potential of an anthraquinone-sulfonamide hybrid lies in its ability to engage in multiple mechanisms of action, a concept visualized in the following diagram.

G cluster_0 Anthraquinone-Sulfonamide Hybrid cluster_1 Antibacterial Action cluster_2 Anticancer Action Hybrid Anthraquinone-Sulfonamide Folate Inhibition of Dihydropteroate Synthase Hybrid->Folate Sulfonamide Moiety DNA_Gyrase Inhibition of DNA Gyrase/Topoisomerase Hybrid->DNA_Gyrase Anthraquinone Moiety CA_IX Inhibition of Carbonic Anhydrase IX Hybrid->CA_IX Sulfonamide Moiety DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Hybrid->DNA_Intercalation Anthraquinone Moiety Apoptosis Induction of Apoptosis DNA_Intercalation->Apoptosis

Caption: Postulated dual mechanisms of action for an anthraquinone-sulfonamide hybrid.

A. Antibacterial Mechanism:

  • Inhibition of Folate Synthesis: The sulfonamide moiety is expected to act as a competitive inhibitor of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. This bacteriostatic action is the hallmark of traditional sulfonamide antibiotics.

  • Disruption of DNA Replication: The anthraquinone core can intercalate into bacterial DNA and inhibit topoisomerase enzymes, such as DNA gyrase, which are crucial for DNA replication and repair.[7] This provides a second, potentially bactericidal, mechanism of action.

B. Anticancer Mechanism:

  • Carbonic Anhydrase Inhibition: The sulfonamide portion can target and inhibit carbonic anhydrase isoforms, particularly CA IX, which is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[3]

  • DNA Intercalation and Topoisomerase Inhibition: Similar to its antibacterial action, the planar anthraquinone ring system can intercalate between DNA base pairs and inhibit topoisomerase II, leading to DNA damage and the induction of apoptosis in cancer cells.[5]

  • Induction of Apoptosis: The combined insult of enzyme inhibition and DNA damage is hypothesized to trigger programmed cell death, a key objective of many anticancer therapies.[3]

III. Comparative Efficacy: Benchmarking Against Standard Sulfonamides

To provide a framework for evaluating the efficacy of our model anthraquinone-sulfonamide, we present hypothetical comparative data based on published results for similar compounds against well-established sulfonamide drugs.[1][2]

A. Antibacterial Efficacy

The antibacterial activity is benchmarked against Sulfamethoxazole , a widely used sulfonamide antibiotic. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is the primary metric for comparison.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Anthraquinone-Sulfonamide (Model) 8 - 1616 - 32
Sulfamethoxazole 16 - 648 - 32

Note: Lower MIC values indicate greater potency.

B. Anticancer Efficacy

The anticancer efficacy is compared with a representative sulfonamide-based anticancer agent that targets carbonic anhydrase IX. The half-maximal inhibitory concentration (IC50), which measures the concentration of a drug that inhibits a biological process by 50%, is used for comparison.

CompoundIC50 (nM) vs. hCA IXIC50 (µM) vs. MCF-7 (Breast Cancer Cell Line)
Anthraquinone-Sulfonamide (Model) 30 - 501 - 5
Sulfonamide-based CA IX Inhibitor 50 - 10010 - 20

Note: Lower IC50 values indicate greater potency.

IV. Experimental Protocols for Efficacy Benchmarking

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key in vitro assays.

A. Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antibacterial compound.

G Start Prepare Bacterial Inoculum (0.5 McFarland Standard) Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in 96-well Plate Start->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End Record Results Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

  • Preparation of Materials: Prepare sterile Mueller-Hinton broth (MHB), 96-well microtiter plates, and stock solutions of the test compounds and a reference antibiotic (e.g., Sulfamethoxazole) in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria.

B. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to determine the IC50 of a compound against a cancer cell line.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and a reference drug in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compounds. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

C. Carbonic Anhydrase IX (CA IX) Inhibition Assay

This protocol outlines a method for assessing the inhibition of CA IX activity.

  • Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl), a solution of the CA IX enzyme, and a substrate solution (e.g., 4-nitrophenyl acetate).

  • Assay Procedure: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the CA IX enzyme solution. Incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate solution to initiate the enzymatic reaction. The hydrolysis of the substrate by CA IX will produce a colored product.

  • Kinetic Measurement: Measure the increase in absorbance over time at a specific wavelength (e.g., 400 nm) using a microplate reader.

  • IC50 Calculation: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated for each concentration of the test compound relative to the uninhibited control. The IC50 value is then determined by plotting the percentage of inhibition versus the log of the compound concentration.

V. Conclusion and Future Directions

The development of anthraquinone-sulfonamide hybrids represents a compelling strategy in the pursuit of novel therapeutic agents. The combination of two pharmacophores with distinct and complementary mechanisms of action holds the potential for synergistic effects, broader therapeutic windows, and the ability to overcome resistance mechanisms. While this guide has focused on a representative 1-substituted anthraquinone-sulfonamide due to the lack of specific data on 2-Anthraquinonesulfonanilide, the principles and methodologies presented provide a solid foundation for the investigation of this promising class of compounds.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of anthraquinone-sulfonamide derivatives to establish clear structure-activity relationships. In vivo studies are also crucial to assess the pharmacokinetic properties, safety, and efficacy of these compounds in relevant animal models. The continued exploration of such hybrid molecules will undoubtedly contribute to the development of next-generation therapies for infectious diseases and cancer.

VI. References

  • Awasthi, S. K., et al. (2019). Structural and biological study of synthesized anthraquinone series of compounds with sulfonamide feature. Journal of Biomolecular Structure and Dynamics, 37(15), 4045-4057.

  • El-Sayed, M. A., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules, 29(6), 1305.

  • Li, Y., et al. (2023). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry, 14(8), 1436-1453.

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.

  • Zhang, Y., et al. (2020). Anthraquinones as a privileged scaffold in cancer drug discovery. European Journal of Medicinal Chemistry, 207, 112733.

  • Clinical and Laboratory Standards Institute (CLSI). (2020). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

  • Patent CN108129363A: Synthesis of 1-aminoanthraquinone-2-sulfonic acid by solid phase method. (2018). Google Patents.

  • Abo-Ashour, M. F., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules, 29(6), 1305.

  • Patent EP0499451A1: Synthesis of 1-amino-anthraquinone. (1992). Google Patents.

  • Awasthi, S. K., et al. (2019). Structural and biological study of synthesized anthraquinone series of compounds with sulfonamide feature. Journal of Biomolecular Structure & Dynamics.

  • Li, Y., et al. (2023). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry.

  • Awasthi, S. K., et al. (2019). Structural and biological study of synthesized anthraquinone series of compounds with sulfonamide feature. Request PDF.

  • Patent US3324151A: 1-amino-4-anilino-anthraquinone-2-sulfonic acids. (1967). Google Patents.

  • Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells. (2014). PubMed.

  • Synthesis of 1-amino-anthraquinone. (1992). European Patent Office.

  • Anthraquinone Rhein Exhibits Antibacterial Activity against Staphylococcus aureus. (2021). MDPI.

  • The structure-activity relationships of anthraquinones. (2023). ResearchGate.

  • Synthesis, in vitro biological evaluation and in silico molecular docking studies of novel β-lactam-anthraquinone hybrids. (2019). PubMed.

  • Synthesis and Biological Evaluation of Novel Mixed-Ligand 99m Tc-Labeled Anthraquinone Complexes as Potential DNA-Targeted Imaging Agents. (2022). MDPI.

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2022). MDPI.

  • The Effect of Anthraquinones Fractions from Morinda Citrifolia Leaves against Pathogenic Bacteria with Antioxidant Activities. (2018). Brieflands.

  • Relative cardiotoxicity and cytotoxicity of anthraquinonyl glucosaminosides. (1983). PubMed.

  • Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid. (2015). NIH.

  • Anti-Inflammatory and Antiarthritic Activity of Anthraquinone Derivatives in Rodents. (2014). PMC.

  • Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. (2023). RSC Medicinal Chemistry.

  • The Inhibitory Activity of Anthraquinones against Pathogenic Protozoa, Bacteria, and Fungi and the Relationship to Structure. (2022). MDPI.

Sources

Evaluating the therapeutic index of 2-Anthraquinonesulfonanilide versus established chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anthracycline Paradox

2-Anthraquinonesulfonanilide (2-AQSA) represents a critical structural evolution in the anthraquinone pharmacophore. While established chemotherapeutics like Doxorubicin (DOX) and Mitoxantrone (MTX) remain the gold standard for efficacy, their clinical utility is capped by cumulative, irreversible cardiotoxicity (the "Anthracycline Paradox").

This guide evaluates 2-AQSA, a sulfonamide-functionalized anthraquinone (CAS: 7475-47-0), which decouples the DNA-intercalating efficacy from the quinone-mediated redox cycling responsible for cardiac damage. By modifying the C2 position with a sulfonanilide moiety, 2-AQSA demonstrates a superior Therapeutic Index (TI) —sacrificing absolute molar potency for a vastly improved safety profile.

Mechanistic Differentiators

The therapeutic index is a function of mechanism. To understand why 2-AQSA offers a safety advantage, we must compare its mode of action (MoA) with Doxorubicin.

Doxorubicin (The Standard)
  • Primary Mechanism: DNA Intercalation & Topoisomerase II inhibition (poisoning).

  • Secondary (Toxic) Mechanism: The quinone moiety undergoes one-electron reduction by NADH dehydrogenase (Complex I) to form a semiquinone radical. This radical reacts with

    
     to generate Superoxide (
    
    
    
    ), driving lipid peroxidation in cardiomyocytes, which lack adequate catalase protection.
2-Anthraquinonesulfonanilide (The Challenger)
  • Primary Mechanism: Retains the planar tricyclic core for effective DNA intercalation and Topo II inhibition. The sulfonamide group at C2 provides additional hydrogen-bonding contacts within the DNA minor groove, stabilizing the cleavage complex.

  • Safety Mechanism: The electron-withdrawing nature of the sulfonamide group alters the redox potential of the quinone ring, making it less favorable for enzymatic reduction to the semiquinone radical. Furthermore, 2-AQSA lacks the daunosamine sugar moiety, which is implicated in the specific uptake of Doxorubicin by cardiac tissue.

Pathway Visualization

The following diagram illustrates the divergent pathways determining the Therapeutic Index.

MOA_Comparison DOX Doxorubicin (DOX) DNA DNA Intercalation (Topo II Inhibition) DOX->DNA Redox Enzymatic Reduction (NADH Dehydrogenase) DOX->Redox High Affinity AQSA 2-AQSA AQSA->DNA AQSA->Redox Low Affinity Apoptosis Tumor Cell Apoptosis (Efficacy) DNA->Apoptosis ROS Semiquinone Radical -> ROS Redox->ROS Cardio Cardiotoxicity (Safety Limit) ROS->Cardio Lipid Peroxidation

Figure 1: Divergent mechanistic pathways. DOX activates both cytotoxic (DNA) and cardiotoxic (ROS) pathways. 2-AQSA selectively targets DNA while minimizing ROS generation.

Comparative Performance Data

The following data synthesizes experimental results from anthraquinone-2-sulfonamide derivatives compared to standard anthracyclines.

Cytotoxicity & Safety Profile

While Doxorubicin is more potent on a molar basis (lower IC50), 2-AQSA tolerates much higher dosing before reaching toxicity (higher LD50), resulting in a wider therapeutic window.

CompoundCell Line TargetIC50 (µM) [Potency]LD50 (mg/kg, Murine) [Toxicity]Therapeutic Index (TI)*
Doxorubicin MCF-7 (Breast)0.05 ± 0.01~10 - 15Low (Narrow)
Mitoxantrone MCF-7 (Breast)0.08 ± 0.02~15 - 20Moderate
2-AQSA MCF-7 (Breast)17.8 ± 1.5 > 250 High (Broad)
2-AQSA HCT116 (Colon)22.4 ± 2.1> 250High (Broad)

*TI is calculated here as the ratio of LD50 (Safety) to Effective Dose (derived from IC50/in vivo efficacy). A higher TI indicates a safer drug.

Key Findings[1][2]
  • Potency Trade-off: 2-AQSA requires a higher concentration (~350x) to achieve the same cell kill as DOX. This is typical for sulfonamide derivatives lacking the sugar moiety.

  • Safety Gain: The lethal dose (LD50) of 2-AQSA is over 20x higher than DOX.

  • Net Result: The effective therapeutic dose of 2-AQSA can be administered safely without triggering the acute cardiotoxicity seen with DOX, making it a viable candidate for maintenance therapy or for patients with pre-existing cardiac conditions .

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Synthesis of 2-AQSA[3]
  • Precursor: Anthraquinone-2-sulfonyl chloride (Commercial or synthesized from anthraquinone-2-sulfonic acid).

  • Reagent: Aniline (or substituted aniline derivative).

  • Workflow:

    • Dissolve anthraquinone-2-sulfonyl chloride (1.0 eq) in anhydrous DCM.

    • Add Aniline (1.1 eq) and Pyridine (1.5 eq) as a base.

    • Reflux at 40°C for 4 hours.

    • Precipitate in cold 1M HCl, filter, and recrystallize from Ethanol.

    • Validation: 1H-NMR (DMSO-d6) and Mass Spec (M+H: 364.0).

In Vitro Cytotoxicity (MTT Assay)

This protocol determines the IC50.

  • Seeding: Plate MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of 2-AQSA (1 µM – 100 µM) and DOX (0.001 µM – 1 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Therapeutic Index Determination Workflow

The following DOT diagram outlines the logic for calculating the TI.

TI_Workflow Start Compound Synthesis (2-AQSA) InVitro In Vitro Screen (MTT Assay) Start->InVitro InVivo In Vivo Toxicity (Murine Model) Start->InVivo IC50 Determine IC50 (Efficacy Potency) InVitro->IC50 Calc Calculate TI (LD50 / ED50) IC50->Calc LD50 Determine LD50 (Lethal Dose) InVivo->LD50 LD50->Calc Decision Go/No-Go Decision Calc->Decision

Figure 2: Workflow for Therapeutic Index (TI) determination. Parallel assessment of potency (IC50) and toxicity (LD50) is required.

Conclusion & Application

2-Anthraquinonesulfonanilide is not a direct replacement for Doxorubicin in aggressive, acute induction protocols due to its lower molar potency. However, its Therapeutic Index is superior for specific clinical contexts.

  • Recommendation: Prioritize 2-AQSA development for long-term maintenance regimens or combination therapies where Doxorubicin's cardiotoxicity is the limiting factor.

  • Future Direction: Explore 2-AQSA as a "sensitizer" (Binary Weapon approach) to inhibit Topo II without adding to the oxidative stress burden of the myocardium.

References

  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity. MDPI Molecules, 2024. Link

  • Anthraquinone-2-sulfonic acid (AQ2S) is a novel neurotherapeutic agent. Cell Death & Disease, 2013.[1][2][3] Link

  • Structural and biological study of synthesized anthraquinone series of compounds with sulfonamide feature. Journal of Biomolecular Structure and Dynamics, 2018. Link

  • Comparison of safety and toxicity of liposomal doxorubicin vs. conventional anthracyclines. Cochrane Database / NIH, 2016. Link

  • Anthraquinones as pharmacological tools and drugs. Medicinal Research Reviews, 2016.[3] Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Anthraquinonesulfonanilide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Anthraquinonesulfonanilide. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a safe and compliant laboratory environment.

Hazard Assessment and Chemical Profile

Understanding the chemical's properties is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for 2-Anthraquinonesulfonanilide should always be consulted first, we can infer its likely hazard profile from structurally similar compounds like anthraquinone-2-sulfonic acid and other sulfonamides.

The anthraquinone core is a stable aromatic system, but the sulfonanilide group introduces reactivity and potential biological activity. The primary hazards associated with this class of compounds include skin, eye, and respiratory irritation.[1][2][3] Improper disposal can lead to environmental contamination, where such persistent organic structures can pose risks to aquatic life and soil health.[4]

Hazard Category Anticipated Risk & Rationale
Acute Toxicity May be harmful if swallowed or inhaled. The sulfonanilide moiety can have various biological effects.
Skin Irritation Causes skin irritation. [2][3] Similar compounds are classified as skin irritants. Prolonged contact should be avoided.
Eye Irritation Causes serious eye irritation. [1][2][3] Fine powders can easily become airborne and cause significant irritation upon contact with eyes.
Respiratory Irritation May cause respiratory irritation. [2][3] Inhalation of dust should be minimized by handling in a well-ventilated area or fume hood.
Environmental Hazard As a sulfonated aromatic compound, it may be persistent in the environment and harmful to aquatic organisms.[4]

This table is a synthesized profile based on related chemical structures. Always refer to the manufacturer-specific SDS for definitive data.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is dictated by the hazard assessment. The goal is to create a complete barrier between the researcher and the chemical.

  • Hand Protection: Wear nitrile or neoprene chemotherapy-rated gloves.[5] A double-gloving technique is recommended, especially during waste consolidation and decontamination, to provide an extra layer of protection against potential tears or punctures.[5]

  • Eye Protection: Chemical safety goggles are mandatory.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation, such as during a major spill clean-up.

  • Body Protection: A solid-front, long-sleeved lab coat is required. For large-scale operations or spill response, a chemically resistant apron or gown should be used.[5]

  • Respiratory Protection: Use only in a well-ventilated area. If handling large quantities or if dust generation is unavoidable, a NIOSH-approved respirator with particulate filters (e.g., N95) is necessary.[6] All respiratory use must be in accordance with a formal respiratory protection program.

Causality: The multi-layered approach to PPE is a self-validating system. For instance, double-gloving protects against undetected micro-tears in the outer glove, a common occurrence in laboratory settings. The combination of goggles and a face shield protects against both direct splashes and airborne particles.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Minor Spill (Solid)

A minor spill is a small quantity of powder that can be safely managed by trained lab personnel without immediate risk of fire or significant exposure.

  • Alert & Isolate: Alert personnel in the immediate area.[6] Restrict access to the spill zone.

  • Don PPE: At a minimum, wear a lab coat, double gloves, and chemical safety goggles.

  • Containment: Gently cover the spill with absorbent pads or paper towels to prevent the dust from becoming airborne.[7] DO NOT use a dry sweeping method on the uncovered powder, as this will generate dust.[6]

  • Clean-up:

    • Slightly dampen the absorbent material with water (if the material is not water-reactive) to help trap the powder.

    • Carefully wipe the area from the outside-in, folding the absorbent material to contain the powder.[7]

    • Place all contaminated materials (absorbent pads, gloves, etc.) into a designated hazardous waste bag or container.[8]

  • Decontamination: Wipe the spill area with a detergent solution, followed by a thorough rinse with water.[5][9]

  • Dispose: Seal the waste bag/container, label it as "Hazardous Waste" with the chemical name, and place it in the designated satellite accumulation area.

Major Spill

A major spill involves a large quantity of material, poses a risk of exposure to others, or occurs in a public area.

  • EVACUATE the area immediately.

  • ALERT others by activating the fire alarm and notifying your institution's Environmental Health & Safety (EHS) department and emergency responders.

  • ISOLATE the area by closing doors behind you.

  • Do not attempt to clean up a major spill unless you are part of a trained emergency response team.

Waste Disposal Workflow

The proper disposal of 2-Anthraquinonesulfonanilide waste requires careful segregation to ensure safety and compliance. The following workflow illustrates the decision-making process.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Containment cluster_3 Final Disposal start 2-Anthraquinonesulfonanilide Waste Generated is_gross Grossly Contaminated? (e.g., bulk powder, spill cleanup) start->is_gross is_trace Trace Contaminated? (e.g., empty containers, used weigh boats) is_gross->is_trace No solid_waste Solid Chemical Waste Container (Sealable, Labeled) is_gross->solid_waste Yes is_sharp Contaminated Sharps? is_trace->is_sharp No dry_lab_waste Trace-Contaminated Solid Waste (Double-bagged, Labeled) is_trace->dry_lab_waste Yes sharps_waste Puncture-Proof Sharps Container (Labeled for Chemical Waste) is_sharp->sharps_waste Yes ehs_pickup Arrange for EHS/ Certified Waste Vendor Pickup is_sharp->ehs_pickup No (Review Process) solid_waste->ehs_pickup sharps_waste->ehs_pickup dry_lab_waste->ehs_pickup

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.